

6-Methylbenzo[d]isoxazol-3(2H)-one IUPAC name and synonyms

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Compound of Interest

Compound Name: 6-Methylbenzo[d]isoxazol-3(2H)-one

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Technical Guide: 6-Methylbenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **6-Methylbenzo[d]isoxazol-3(2H)-one**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore found in numerous biologically active molecules. This document details the chemical identity, physicochemical properties, a proposed synthetic protocol, and a generalized experimental workflow for this compound.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **6-Methylbenzo[d]isoxazol-3(2H)-one** are crucial for accurate database searching and chemical inventory management.

Identifier Type	Value	Source
IUPAC Name	6-methyl-1,2-benzoxazol-3-one	PubChem[1]
Systematic Name	6-Methylbenzo[d]isoxazol-3(2H)-one	Depositor-Supplied[1]
CAS Number	66571-26-4	PubChem[1]
Molecular Formula	C ₈ H ₇ NO ₂	PubChem[1]
Synonyms	6-methyl-1,2-benzisoxazol-3(2H)-one, 6-Methyl-1,2-benzisoxazolin-3-one, 6-Methylbenzo[d]isoxazol-3-ol	PubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methylbenzo[d]isoxazol-3(2H)-one** is presented below. These computed properties are essential for predicting the compound's behavior in various biological and chemical systems.

Property	Value	Source
Molecular Weight	149.15 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	149.047678 g/mol	PubChem[1]
Monoisotopic Mass	149.047678 g/mol	PubChem[1]
Topological Polar Surface Area	38.3 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Experimental Protocols: Synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one

The following is a proposed two-step experimental protocol for the synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one**, adapted from established methods for the synthesis of related benzo[d]isoxazol-3(2H)-ones.

Step 1: Synthesis of 2-hydroxy-N-hydroxy-4-methylbenzamide

This procedure outlines the preparation of the key intermediate, a substituted N,2-dihydroxybenzamide, from methyl 2-hydroxy-4-methylbenzoate.

Materials:

- Methyl 2-hydroxy-4-methylbenzoate
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Standard glassware for workup and purification

Procedure:

- In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in methanol.

- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in deionized water.
- Cool the flask containing the methyl 2-hydroxy-4-methylbenzoate solution in an ice bath with stirring.
- Slowly add the aqueous hydroxylamine/sodium hydroxide solution to the methanolic solution of the ester.
- Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl) to precipitate the product.
- Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 2-hydroxy-N-hydroxy-4-methylbenzamide.
- Characterize the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Cyclization to 6-Methylbenzo[d]isoxazol-3(2H)-one

This procedure describes the intramolecular cyclization of the intermediate to form the final product.

Materials:

- 2-hydroxy-N-hydroxy-4-methylbenzamide (from Step 1)
- Thionyl chloride (SOCl_2)
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Dropping funnel
- Standard glassware for workup and purification

Procedure:

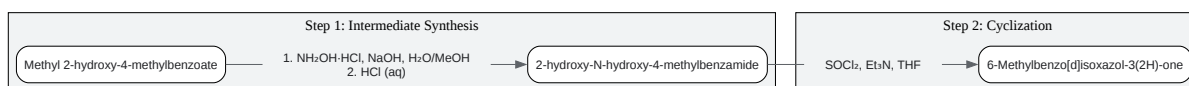
- In a dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-hydroxy-N-hydroxy-4-methylbenzamide (1 equivalent) in anhydrous THF.
- Add triethylamine (2.2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath with vigorous stirring.
- In a dropping funnel, dilute thionyl chloride (1.1 equivalents) with anhydrous THF.
- Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of cold deionized water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford **6-Methylbenzo[d]isoxazol-3(2H)-one**.

- Characterize the final product by ^1H NMR, ^{13}C NMR, mass spectrometry, and melting point determination.

Visualizations

Proposed Synthetic Pathway for 6-Methylbenzo[d]isoxazol-3(2H)-one

The following diagram illustrates the proposed two-step synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one** from methyl 2-hydroxy-4-methylbenzoate.

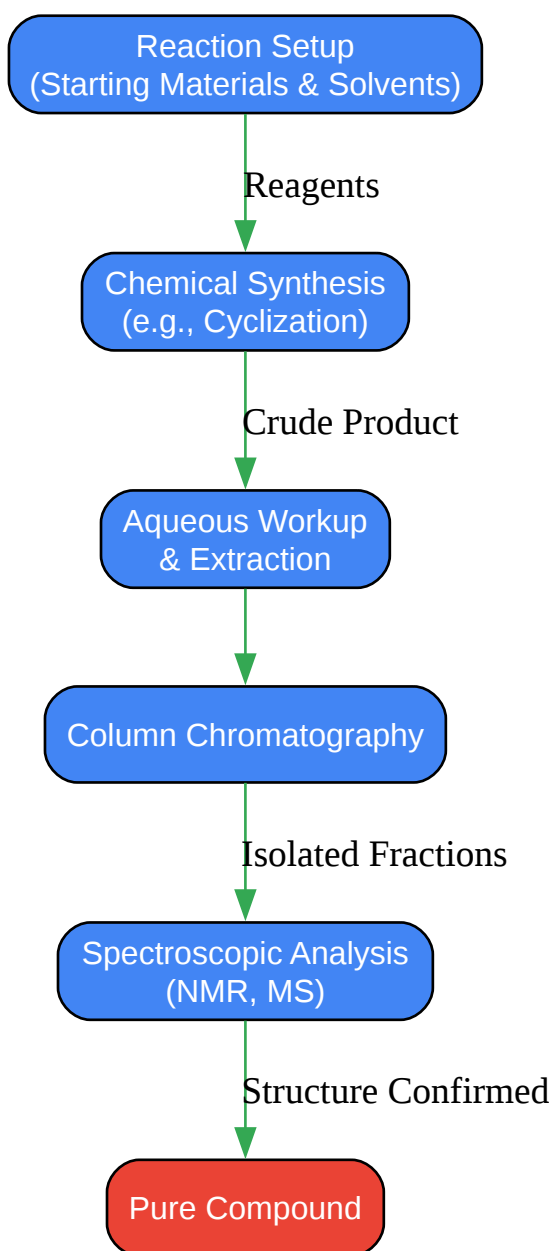


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Caption: Proposed two-step synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one**.

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis, purification, and characterization of a target organic compound like **6-Methylbenzo[d]isoxazol-3(2H)-one**.



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Caption: General workflow for organic synthesis and characterization.

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References

- 1. researchgate.net [researchgate.net]
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